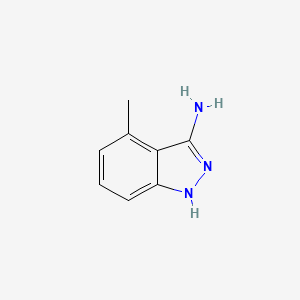

4-methyl-1H-indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPCCBPXQYNNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1h Indazol 3 Amine and Analogues

Established Pathways to the 1H-Indazol-3-amine Ring System

The formation of the 1H-indazol-3-amine core is the foundational step in synthesizing the target compound and its analogues. Several robust methods have been developed for this purpose, each offering distinct advantages in terms of starting material availability, reaction conditions, and substrate scope.

One of the most direct and widely utilized methods for the synthesis of 3-aminoindazoles is the reaction of an ortho-halobenzonitrile with hydrazine (B178648). nih.govorganic-chemistry.org This reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces a halide (commonly fluorine or chlorine) at the C2 position of the benzonitrile (B105546) ring. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminoindazole ring system. nih.govnih.gov

This pathway is highly efficient, often proceeding with high yields in a single step. For instance, 5-bromo-1H-indazol-3-amine can be synthesized in high yield by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (B1144303) for a short period. nih.gov Similarly, the synthesis of Linifanib, a multi-kinase inhibitor, utilizes the reaction between 2,6-dichlorobenzonitrile (B3417380) and hydrazine to form the corresponding 3-aminoindazole intermediate. nih.gov The reaction conditions can be modulated, with various solvents and bases being employed to optimize yields and purity. nih.gov

Table 1: Examples of 3-Aminoindazole Synthesis via Benzonitrile Cyclization

| Starting Material | Product | Key Features | Reference |

|---|---|---|---|

| 5-Bromo-2-fluorobenzonitrile | 5-Bromo-1H-indazol-3-amine | High yield, short reaction time via reflux with hydrazine hydrate. | nih.gov |

| 2,6-Dichlorobenzonitrile | 4-Chloro-1H-indazol-3-amine | Key step in the synthesis of the drug Linifanib. | nih.gov |

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of indazole rings is no exception. These methods can be broadly classified into two categories: intramolecular cyclizations to form the ring and cross-coupling reactions to modify a pre-existing indazole scaffold.

Intramolecular palladium-catalyzed amination is an effective strategy for forming the N-N bond or a key C-N bond of the indazole core. For example, substituted 1-aryl-1H-indazoles can be synthesized through the palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. samipubco.com This approach offers a versatile route to N1-substituted indazoles. Another strategy involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to furnish substituted 3-aminoindazoles. organic-chemistry.org

Beyond ring formation, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are pivotal for the functionalization of the indazole core. nih.gov For instance, a 5-bromo-1H-indazol-3-amine intermediate can be coupled with various substituted boronic acid esters to introduce diverse aryl or heteroaryl groups at the C5 position. nih.gov This strategy significantly enhances the molecular diversity achievable from a common indazole precursor.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and ability to rapidly generate chemical libraries. wikipedia.org The most prominent isocyanide-based MCRs are the Passerini and Ugi reactions. wikipedia.orgwikipedia.org

The Passerini three-component reaction typically involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction extends this by including a primary amine, resulting in the formation of a bis-amide. wikipedia.orgnih.gov

While these reactions are exceptionally powerful for creating complex molecules, they are not standard methods for the de novo synthesis of the indazole ring itself. Their utility in this context lies primarily in the derivatization of indazole-containing starting materials. For example, an indazole-substituted aldehyde or amine could be used as a component in a Ugi reaction to append a complex amide side chain to the indazole scaffold. Thus, MCRs serve as a strategy for the elaborate functionalization of the indazole core rather than its primary construction.

The synthesis of a specifically substituted indazole, such as one with a methyl group at the C4 position, requires precise control over the regiochemistry of the reaction. The most straightforward and common strategy to achieve this is to utilize a starting material that already possesses the desired substitution pattern. nih.govchemrxiv.org

For the synthesis of 4-methyl-1H-indazol-3-amine, the cyclization reaction described in section 2.1.1 is employed, but with a specifically chosen precursor. The synthesis would begin with a 3-methylbenzonitrile (B1361078) derivative that has a suitable leaving group (like fluorine or chlorine) at the 2-position, such as 2-fluoro-3-methylbenzonitrile (B66463). jk-sci.comcymitquimica.com The reaction of this precursor with hydrazine ensures that the resulting indazole has the methyl group locked into the C4 position.

Another powerful example of regiocontrol is the synthesis of the intermediate for Lenacapavir, a potent HIV-1 inhibitor. chemrxiv.org This process involves the highly regioselective bromination of 2,6-dichlorobenzonitrile to install a bromine atom at a specific position before the cyclization with hydrazine is performed. nih.govchemrxiv.org This highlights a key principle in complex heterocyclic synthesis: the regiochemistry is often established on the simpler aromatic precursor before the ring-forming cyclization step.

Approaches for Introducing and Modifying the Methyl Group at Position 4

As outlined in the discussion on regioselective synthesis (2.1.4), the introduction of the methyl group at the C4 position of the indazole ring is almost exclusively achieved by starting with a precursor that already contains this feature. The synthesis of this compound would typically commence from 2-fluoro-3-methylbenzonitrile or 2-chloro-3-methylbenzonitrile. jk-sci.comcymitquimica.cominnospk.com

The synthesis of these precursors often starts from simpler, commercially available materials like 3-methylphenol (m-cresol) or related toluene (B28343) derivatives. A sequence of reactions, which may include nitration, halogenation, and conversion of other functional groups into the required nitrile, establishes the necessary substitution pattern on the benzene (B151609) ring before the indazole-forming reaction.

Direct methylation of the C4 position on a pre-formed indazole ring is not a common synthetic route. Such C-H activation/methylation reactions are often difficult to control, lack regioselectivity, and can lead to a mixture of products, including methylation at other carbon positions or at the nitrogen atoms (N1 or N2). Therefore, the strategy of building the substitution pattern into the starting material remains the most reliable and efficient method.

Derivatization at the Amine Functionality (C3) during Synthesis

The 3-amino group of the indazole ring is a versatile functional handle that allows for extensive derivatization to produce a wide range of analogues. This is a common strategy in drug discovery programs to explore the structure-activity relationship of a compound series. nih.govnih.gov

A frequent modification is the acylation of the C3-amine to form an amide bond. This can be achieved through various standard coupling procedures. For example, the reaction of a 3-aminoindazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base is a direct method for introducing an acyl group. nih.gov A well-documented example involves the reaction of a 3-aminoindazole derivative with chloroacetic anhydride to install a chloroacetamide group, which can then be used for further coupling reactions. nih.gov

Alternatively, coupling with carboxylic acids is readily accomplished using standard peptide coupling reagents. A solution of the 3-aminoindazole and a desired carboxylic acid can be treated with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of a tertiary amine base like triethylamine (B128534) (TEA) to afford the corresponding 1H-indazol-3-yl-amide derivatives in good yields. derpharmachemica.com This method is broadly applicable and allows for the introduction of a vast array of side chains at the C3 position.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-1H-indazol-3-amine |

| 5-bromo-2-fluorobenzonitrile |

| Linifanib |

| 2,6-dichlorobenzonitrile |

| 4-chloro-1H-indazol-3-amine |

| 3-bromo-2,6-dichlorobenzonitrile |

| 7-bromo-4-chloro-1H-indazol-3-amine |

| 2-bromoaldehyde |

| 2-bromoacetophenone |

| 2-bromobenzonitrile |

| Lenacapavir |

| 2-fluoro-3-methylbenzonitrile |

| 2-chloro-3-methylbenzonitrile |

| 3-methylphenol (m-cresol) |

| chloroacetic anhydride |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| hydroxybenzotriazole (HOBt) |

Modern Synthetic Advancements and Green Chemistry Protocols

In recent years, the development of synthetic routes to indazoles has been driven by the need for more environmentally benign and efficient processes. Green chemistry principles, such as the use of non-toxic reagents, minimization of waste, and energy efficiency, are central to these modern approaches.

The use of transition metals in organic synthesis, while effective, can lead to challenges related to cost, toxicity, and metal contamination of the final products. Consequently, metal-free synthetic routes are highly desirable. One notable metal-free approach for the synthesis of the parent 1H-indazole scaffold involves the cyclization of o-aminobenzoximes. This method relies on the selective activation of the oxime group using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine. This process is typically carried out under mild conditions and is amenable to scale-up, offering good to excellent yields of the desired indazole products. While this specific methodology has not been detailed for this compound, it represents a viable and green pathway for the synthesis of substituted indazoles from readily available starting materials.

Another metal-free strategy involves the nitrative cyclization of N-aryl imines using tert-butyl nitrite. This radical transformation facilitates the construction of the indole (B1671886) framework through a cascade of C-H bond cleavages, nitration, cyclization, and isomerization, offering a pathway to related nitrogen-containing heterocycles without the need for metal catalysts. nih.gov

The synthesis of substituted 3-aminoindazoles can also be achieved from 2-bromobenzonitriles through a two-step process that, while employing a palladium catalyst in one step, concludes with an acidic deprotection and cyclization that is metal-free. nih.gov This highlights a trend towards minimizing metal usage even in multi-step syntheses.

Table 1: Comparison of Metal-Free Cyclization Approaches for Indazole and Analogue Synthesis

| Starting Material | Reagents | Key Features | Reference |

| o-aminobenzoximes | Methanesulfonyl chloride, Triethylamine | Mild conditions, Good to excellent yields, Amenable to scale-up | nih.gov |

| N-aryl imines | tert-butyl nitrite | Radical transformation, Multi C-H bond cleavage, Nitration-cyclization cascade | nih.gov |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. This technology is particularly well-suited for the synthesis of heterocyclic compounds like indazoles.

The application of microwave irradiation can significantly enhance the efficiency of reactions that typically require prolonged heating. For instance, the synthesis of substituted 1,2,4-triazoles, which share structural similarities with indazoles, has been successfully achieved from hydrazines and formamide (B127407) under microwave irradiation in the absence of a catalyst. organic-chemistry.org This approach highlights the potential for catalyst-free, microwave-promoted synthesis of nitrogen-containing heterocycles.

In the context of 3-amino-substituted heterocycles, microwave assistance has been employed in the multi-component synthesis of fused 3-aminoimidazoles. This one-pot reaction, catalyzed by scandium triflate, demonstrated significantly reduced reaction times (from hours to minutes) and good to moderate yields. While not a direct synthesis of this compound, this methodology showcases the utility of microwave heating in accelerating the formation of related amino-heterocyclic systems.

Furthermore, microwave-assisted synthesis has been utilized for the intramolecular cyclocondensation of 2-amino acid-derived enamines to produce substituted pyrroles, another important class of nitrogen-containing heterocycles. mdpi.com These examples underscore the broad applicability and advantages of microwave technology in modern heterocyclic chemistry, suggesting its high potential for the rapid and efficient synthesis of this compound analogues.

Table 2: Examples of Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Starting Materials | Key Advantages | Reference |

| Substituted 1,2,4-triazoles | Hydrazines, Formamide | Catalyst-free, Short reaction times, High yields | organic-chemistry.org |

| Fused 3-aminoimidazoles | Aldehyde, Amidine, Isocyanide | Rapid synthesis, One-pot reaction | nih.gov |

| Substituted Pyrroles | 2-amino acid-derived enamines | Efficient cyclocondensation, Good yields | mdpi.com |

Analytical Characterization Techniques for Synthetic Products

The unambiguous identification and characterization of synthetic products are crucial in chemical research. For this compound and its analogues, a combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for elucidating the structure of indazole derivatives.

1H NMR: In the 1H NMR spectrum of a typical 1H-indazole-3-amine derivative, the proton on the indazole nitrogen (N1-H) and the protons of the amino group at the 3-position often appear as broad singlets in the downfield region of the spectrum. The aromatic protons on the benzene ring typically resonate in the range of δ 6.5-8.0 ppm, with their multiplicity and coupling constants providing information about the substitution pattern. For this compound, a singlet corresponding to the methyl group protons would be expected, typically in the δ 2.0-2.5 ppm region. nih.gov

13C NMR: The 13C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the indazole ring system, including the benzene and pyrazole (B372694) rings, will show distinct signals. The carbon atom bearing the amino group (C3) and the carbon with the methyl group (C4) would have characteristic chemical shifts. For example, in 3-methyl-1-phenyl-1H-indazole, the methyl carbon appears around δ 11.9 ppm. rsc.org

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound would include N-H stretching vibrations for the indazole ring and the primary amine, typically appearing as broad bands in the 3100-3500 cm-1 region. C-H stretching vibrations for the aromatic ring and the methyl group would be observed around 3000-3100 cm-1 and 2850-2960 cm-1, respectively. C=C and C=N stretching vibrations within the aromatic and pyrazole rings would appear in the 1400-1650 cm-1 region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. For this compound (C8H9N3), the expected molecular ion peak [M]+ would be at an m/z corresponding to its molecular weight of 147.18.

Table 3: Expected Analytical Data for this compound

| Technique | Expected Observations |

| 1H NMR | Aromatic protons (δ 6.5-8.0 ppm), Methyl protons (singlet, δ 2.0-2.5 ppm), NH and NH2 protons (broad singlets, downfield) |

| 13C NMR | Signals for aromatic and pyrazole ring carbons, Signal for methyl carbon |

| FTIR (cm-1) | N-H stretching (3100-3500), Aromatic C-H stretching (3000-3100), Aliphatic C-H stretching (2850-2960), C=C and C=N stretching (1400-1650) |

| Mass Spec (m/z) | Molecular ion peak [M]+ at 147.18 |

Chemical Transformations and Derivatization Strategies of 4 Methyl 1h Indazol 3 Amine

Reactions at the Amine Functionality (C3)

The primary amine group at the C3 position of the 4-methyl-1H-indazol-3-amine is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups and molecular extensions.

Acylation Reactions

The primary amine of indazole derivatives readily undergoes acylation with acid chlorides or acid anhydrides to form corresponding amides. libretexts.org This reaction is a common strategy to introduce diverse substituents. For instance, in syntheses targeting kinase inhibitors, the acylation of a similar 3-aminoindazole intermediate with cyclopropanecarbonyl chloride is a key step. nih.gov The reaction typically proceeds in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. libretexts.org While direct examples for the 4-methyl derivative are part of broader synthetic schemes, the general reactivity is well-established.

A general scheme for the acylation of an aminoindazole involves reacting the amine with an acylating agent, often in a suitable solvent and sometimes with a base to scavenge the acid produced. libretexts.org

Table 1: Representative Acylation Reaction Data is illustrative of a typical acylation reaction on an aminoindazole scaffold.

| Reactant | Acylating Agent | Solvent | Base | Product |

| 3-Amino-1H-indazole derivative | Cyclopropanecarbonyl chloride | Dichloromethane | Pyridine | N-(1H-indazol-3-yl)cyclopropanecarboxamide derivative |

Coupling Reactions with Substituted Moieties

The amine functionality at C3 can be derivatized through coupling reactions to introduce larger, more complex moieties. These reactions are crucial for building molecules with specific biological targets. For example, a synthetic route for novel antitumor agents involves a multi-step process where an acylated intermediate of a 5-bromo-1H-indazol-3-amine is coupled with various thiophenols or piperazines. nih.gov This nucleophilic substitution reaction, where the amine attacks an electrophilic center, expands the molecular diversity of the indazole scaffold. nih.gov

The process often starts with an acylation to create an intermediate like N-(5-bromo-1H-indazol-3-yl)-2-chloroacetamide, which then reacts with a nucleophile (e.g., a substituted piperazine) in the presence of a base to yield the final coupled product. nih.gov

Table 2: Example of Coupling Reaction with Piperazine Based on the synthesis of indazole hybrids described by Pan et al. nih.gov

| Indazole Intermediate | Coupled Moiety | Base | Solvent | Product Class |

| N-(5-Aryl-1H-indazol-3-yl)-2-chloroacetamide | Substituted Piperazine | K₂CO₃ | Acetonitrile | Piperazine-indazole derivatives |

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. ijacskros.comekb.eg This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. ijacskros.com This type of reaction is widely used to synthesize compounds with a range of biological activities. The formation of Schiff bases from heterocyclic amines like 3-amino-1,2,4-triazole with various aromatic aldehydes proceeds efficiently, often catalyzed by a few drops of acid. ijacskros.comnih.gov The same principle applies to this compound, where its primary amine can react with diverse carbonyl compounds.

Table 3: General Protocol for Schiff Base Formation This table illustrates the general reactants and conditions for forming Schiff bases from primary amines.

| Amine Reactant | Carbonyl Reactant | Catalyst (Typical) | Solvent (Typical) | Product |

| Primary Amine (e.g., this compound) | Aromatic Aldehyde | Glacial Acetic Acid | Ethanol | Schiff Base (Imine) |

Substitutions and Modifications on the Indazole Aromatic Ring System

Beyond the amine group, the aromatic bicyclic core of this compound can be functionalized, typically through electrophilic substitution or cross-coupling reactions on a pre-functionalized ring.

Halogenation Reactions

Halogenation of the indazole ring is a critical step for subsequent cross-coupling reactions. chim.it Direct bromination of 3-aminoindazoles can be challenging due to regioselectivity issues. For example, treating 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) resulted in the undesired 5-bromo regioisomer as the major product. nih.gov A more successful strategy involves the halogenation of a precursor before the indazole ring is formed. A two-step sequence starting with 2,6-dichlorobenzonitrile (B3417380), involving regioselective bromination followed by cyclization with hydrazine (B178648), has been used to successfully synthesize 7-bromo-4-chloro-1H-indazol-3-amine. nih.govchemrxiv.org This highlights that achieving specific halogenation patterns on the this compound scaffold would likely require a carefully designed synthetic route, potentially involving the halogenation of a substituted benzonitrile (B105546) precursor.

Table 4: Bromination Reagents and Conditions for Benzonitrile Precursors Based on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine. nih.gov

| Substrate | Brominating Reagent | Conditions | Product |

| 2,6-dichlorobenzonitrile | N-Bromosuccinimide (NBS) | H₂SO₄/TFA, 80 °C | 3-bromo-2,6-dichlorobenzonitrile |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and a boronic acid or ester. nih.govnih.gov This reaction is extensively used to append aryl or heteroaryl groups onto the indazole nucleus, a key strategy in the development of kinase inhibitors and other pharmaceuticals. nih.govnih.govias.ac.in

For this reaction to be applied to this compound, the indazole ring must first be halogenated (e.g., at the C5, C6, or C7 position). The resulting halo-indazole can then be coupled with various arylboronic acids. For example, 5-bromo-1H-indazol-3-amine derivatives have been successfully coupled with substituted boronic acid esters using a palladium catalyst like PdCl₂(dppf)₂ and a base such as Cs₂CO₃. nih.gov This approach allows for the systematic exploration of structure-activity relationships by introducing a wide variety of substituents onto the indazole core. nih.gov

Table 5: Typical Conditions for Suzuki-Miyaura Cross-Coupling on an Indazole Scaffold Data based on analogous reactions reported in the literature. nih.govresearchgate.net

| Halogenated Indazole | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Bromo-indazole derivative | Arylboronic acid ester | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | Aryl-substituted indazole |

N-Alkylation and N-Derivatization at Indazole Nitrogens (N1, N2)

The alkylation of the indazole ring is a common strategy for modifying its physicochemical properties. Direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products, as the indazole anion is an ambident nucleophile. nih.govconnectjournals.com The ratio of these regioisomers is highly dependent on several factors, including the substitution pattern on the indazole ring, the choice of base and solvent, and the nature of the alkylating agent. nih.govnih.gov

While specific studies on this compound are not extensively documented, the general principles of indazole alkylation provide a strong framework for predicting its reactivity. The presence of the electron-donating 3-amino group and the 4-methyl group is expected to influence the electronic and steric environment of the N1 and N2 positions, thereby affecting the regioselectivity of the reaction.

Achieving regioselectivity in the N-alkylation of indazoles is a significant synthetic challenge. nih.gov The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, as well as steric and electronic effects. connectjournals.comnih.gov

Kinetic vs. Thermodynamic Control: Generally, N1-substituted indazoles are considered the thermodynamically more stable isomers, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com Reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times, may favor the formation of the N1-alkyl derivative. nih.govbeilstein-journals.org

Influence of Reaction Conditions: The choice of base and solvent system is critical in directing the alkylation to either the N1 or N2 position.

For N1-Selectivity: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity in the alkylation of various C3-substituted indazoles. nih.govd-nb.info This preference is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which may coordinate with a substituent at the C3 position, sterically favoring attack at N1. nih.gov

For N2-Selectivity: Certain conditions can promote the formation of the N2 isomer. For instance, Mitsunobu conditions have been reported to show a strong preference for N2-alkylation in some indazole systems. beilstein-journals.org Additionally, specific alkylating agents, such as trialkyl orthoformates, can lead to high regioselectivity for the N2 position through a proposed intramolecular rearrangement mechanism. connectjournals.com

Steric and Electronic Effects: The substituents on the indazole ring play a pivotal role in determining the site of alkylation.

Steric Hindrance: Bulky substituents at the C7 position can sterically block the N1 nitrogen, leading to preferential alkylation at the N2 position. beilstein-journals.org In this compound, the 4-methyl group is not positioned to exert significant steric hindrance on either nitrogen atom.

Electronic Influence: Electron-withdrawing groups, particularly at the C7 position, have been shown to confer excellent N2-regioselectivity. d-nb.info Conversely, the electron-donating nature of the 3-amino group in this compound would be expected to influence the relative nucleophilicity of the N1 and N2 atoms, although the precise outcome can be complex and condition-dependent.

Table 1: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Reference |

|---|---|---|---|

| Base/Solvent | NaH in THF | Mitsunobu Conditions (DEAD, PPh₃) | beilstein-journals.orgd-nb.info |

| Thermodynamics | Thermodynamically more stable isomer | Kinetically favored isomer | connectjournals.com |

| Ring Substituents | Coordinating groups at C3 (e.g., -COMe, -CONH₂) with NaH/THF | Electron-withdrawing groups at C7 (e.g., -NO₂, -CO₂Me); Steric bulk at C7 | nih.govd-nb.info |

| Alkylating Agent | Simple alkyl halides under thermodynamic control | Trialkyl orthoformates; Alkyl 2,2,2-trichloroacetimidates | connectjournals.comwuxibiology.com |

Synthesis of Polyfunctionalized Indazole Derivatives

This compound is a versatile building block for the synthesis of more complex, polyfunctionalized indazole derivatives. The primary site for derivatization, beyond N-alkylation, is the 3-amino group, which can undergo a wide array of chemical transformations. nih.gov The 1H-indazole-3-amine structure is recognized as an effective fragment in drug design, capable of forming key interactions with biological targets. nih.gov

Reactions at the 3-Amino Group: The nucleophilic amino group can be readily acylated, sulfonylated, or used in condensation reactions to attach various side chains and build more elaborate molecular architectures. A common and synthetically valuable transformation is the reaction with carboxylic acids or their derivatives to form indazole-3-carboxamides. derpharmachemica.com This can be achieved using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and Hydroxybenzotriazole (B1436442) (HOBT), to couple the amine with a desired carboxylic acid. derpharmachemica.com

Derivatization through Coupling Reactions: The core indazole structure can be further modified. For instance, after an initial functionalization step such as halogenation, the indazole ring can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, heteroaryl, or other carbon-based substituents. rsc.org Similarly, the 3-amino group itself can be transformed, for example, into a leaving group via diazotization, allowing for the introduction of other functionalities at the C3 position.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in drug discovery programs. nih.govnih.gov

Table 2: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| N1/N2-H | N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N1- or N2-Alkyl-4-methyl-1H-indazol-3-amines | nih.gov |

| 3-NH₂ | Acylation / Amide Coupling | R-COOH, Coupling agents (EDC, HOBT) | N-(4-methyl-1H-indazol-3-yl)amides (Indazole-3-carboxamides) | derpharmachemica.com |

| 3-NH₂ | Sulfonylation | R-SO₂Cl, Base | N-(4-methyl-1H-indazol-3-yl)sulfonamides | nih.gov |

| 3-NH₂ | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl/N,N-Dialkyl-4-methyl-1H-indazol-3-amines | nih.gov |

| Benzene (B151609) Ring | Electrophilic Aromatic Substitution (e.g., Halogenation) | NBS, NCS | Halogenated this compound derivatives | rsc.org |

Computational and Theoretical Investigations of 4 Methyl 1h Indazol 3 Amine and Its Derivatives

Quantum Chemical Calculations and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) has become a standard method for the computational study of molecular structures due to its balance of accuracy and computational cost. nih.govresearchgate.net For indazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311+G(d,p), are employed to determine the most stable conformation (the optimized structure) of the molecule in its ground state. nih.govnih.govresearchgate.net These calculations solve the Schrödinger equation in an approximate manner to find the electron density from which the energy and other properties of the molecule can be derived. The geometry is optimized by finding the coordinates that correspond to the minimum energy on the potential energy surface. researchgate.netresearchgate.net For derivatives of 1H-indazol-3-amine, computational studies have successfully identified stable structures through meticulous conformational analysis. researchgate.net

Once the molecular geometry is optimized, a detailed analysis of bond lengths and angles can be performed. These parameters provide a quantitative description of the molecular structure. Theoretical calculations of these parameters for heterocyclic compounds are generally found to be in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.netresearchgate.net

In a study on N-benzylidene-6-fluoro-1H-indazol-3-amine, a derivative of the target compound, DFT calculations revealed specific bond lengths within the indazole core. derpharmachemica.com For instance, the N(9)-N(10) bond length was calculated to be 1.3577 Å, while the C(7)-N(8) and C(7)-N(9) bonds were 1.3781 Å and 1.3341 Å, respectively. derpharmachemica.com The exocyclic C=N bond, N(8)-C(12), was found to be 1.2851 Å. derpharmachemica.com The carbon-carbon bond lengths in the fused benzene (B151609) ring, while not perfectly equal due to the fused indazole ring, showed only small variations. derpharmachemica.com

Table 1: Selected Calculated Bond Lengths and Angles for an Indazol-3-amine Derivative Data is for N-benzylidene-6-fluoro-1H-indazol-3-amine, calculated at the B3LYP/6-31G(d,p) level. derpharmachemica.com

| Bond/Angle | Parameter | Value |

| Bond Lengths | N(9)-N(10) | 1.3577 Å |

| C(7)-N(8) | 1.3781 Å | |

| C(7)-N(9) | 1.3341 Å | |

| N(8)-C(12) | 1.2851 Å | |

| Bond Angles | S12–C16–N15 | 114.2 – 113.8° |

| S12–C13–C14 | 109.6 – 108.3° | |

| N15–C14–C13 | 117.0° |

Note: Specific angle data for the indazole ring was not detailed in the source; the provided angle data pertains to a thiazole (B1198619) ring in a different study for illustrative purposes of typical computational outputs. irjweb.com

Electronic Structure Analysis

The electronic structure of a molecule is key to understanding its reactivity, spectral properties, and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining how a molecule interacts with other species. derpharmachemica.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. derpharmachemica.comirjweb.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that indicates the chemical reactivity and stability of a molecule. nih.govirjweb.com A small HOMO-LUMO gap suggests that the molecule is more polarizable, less stable, and chemically more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a large energy gap implies high stability and lower chemical reactivity. nih.gov In studies of various indazole derivatives, the HOMO and LUMO distributions are often found to span across nearly the entire molecule. nih.gov DFT calculations on substituted N-benzylidene-6-fluoro-1H-indazol-3-amines showed low HOMO-LUMO gaps (e.g., ~0.147 eV), reflecting their chemically reactive nature. derpharmachemica.com

Table 2: Frontier Molecular Orbital Energies for Indazole Derivatives Calculated using DFT methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| 6-fluoro-N-(4-methylbenzylidene)-1H-indazol-3-amine | Not specified | Not specified | 0.1471 | derpharmachemica.com |

| 6-fluoro-N-(4-chlorobenzylidene)-1H-indazol-3-amine | Not specified | Not specified | 0.14397 | derpharmachemica.com |

| 4-metil-1H-indazole (Gas Phase, B3LYP) | -8.653 | -2.694 | 5.959 | researchgate.net |

| 4-metil-1H-indazole (Aqueous Phase, B3LYP) | -8.762 | -2.871 | 5.891 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is plotted over the electron density, using a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov Green areas represent neutral or zero potential.

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule based on the quantum chemical wavefunction. researchgate.net This analysis provides insight into the distribution of electrons among the atoms, which is fundamental to understanding a molecule's electronic properties and reactivity. irjweb.com

Atoms with more negative Mulliken charges are better electron donors, making them potential sites for electrophilic attack. Conversely, atoms with positive charges are electron-deficient and are susceptible to nucleophilic attack. irjweb.com In computational studies of heterocyclic molecules, it has been observed that electronegative atoms like nitrogen, oxygen, and sulfur typically carry negative Mulliken charges, while many carbon and hydrogen atoms carry positive charges. This charge distribution is critical for explaining the molecule's dipole moment and its interaction with other polar molecules or metal surfaces. irjweb.com

Tautomeric Equilibrium Studies (1H vs. 2H)

Annular tautomerism is a characteristic feature of indazole derivatives, involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in an equilibrium between the 1H-indazole and 2H-indazole tautomers. The position of this equilibrium is influenced by the nature and position of substituents on the indazole core, as well as the surrounding medium.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers. While for many substituted indazoles the 1H-tautomer is thermodynamically more stable, theoretical estimations have concluded that in some cases, the 2H-tautomer can be the more stable form. nih.govresearchgate.net

For instance, computational studies on structurally related 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using various levels of theory (AM1, Hartree-Fock, and DFT B3LYP) have been performed to establish the most stable tautomer. nih.govmdpi.com Ab initio Hartree-Fock and B3LYP/6-31G** calculations indicated that the presence of a methyl group at the 3-position favors the 2H tautomer over the 1H form, albeit by a small energy difference. nih.gov This finding suggests that for 4-methyl-1H-indazol-3-amine, a similar equilibrium exists, where the relative stability of the 1H and 2H forms could be closely balanced.

The table below, adapted from studies on analogous compounds, illustrates how different computational methods predict the relative stability of 1H and 2H tautomers. A positive energy difference indicates that the 2H tautomer is less stable than the 1H tautomer.

| Compound Analogue | Computational Method | ΔE (E2H - E1H) (kJ/mol) | Most Stable Tautomer Predicted |

|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | 1.1 | 1H |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | -1.9 | 2H |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G** | -1.7 | 2H |

These theoretical calculations align well with experimental data, confirming their predictive power in establishing tautomeric preferences. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For derivatives of this compound, DFT calculations can be employed to understand their synthesis and subsequent reactions.

For example, the synthesis of many indazole derivatives involves reactions like Suzuki coupling. nih.gov DFT calculations can model the catalytic cycle of such reactions, clarifying the roles of catalysts, ligands, and substrates, and explaining observed product yields and selectivity.

Furthermore, studies on the reaction mechanisms of analogous aromatic amines, such as 4-methyl aniline, provide a blueprint for how the reactivity of this compound could be investigated. In the case of 4-methyl aniline's reaction with hydroxyl radicals, computational methods like M06-2X and CCSD(T) were used to map out the potential energy surface. mdpi.comresearchgate.net These calculations identified the most favorable reaction pathways, which involved hydrogen abstraction from the amine group, leading to the formation of specific products. mdpi.com A similar approach could be applied to reactions involving this compound to predict its metabolic pathways or degradation products.

The general steps in computationally elucidating a reaction mechanism include:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that reactants and products are energy minima and that transition states have a single imaginary frequency corresponding to the reaction coordinate.

Energy Profile Construction: Plotting the relative energies of all species along the reaction pathway to determine activation barriers and reaction energies.

These theoretical investigations provide a molecular-level understanding of reaction dynamics that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties (e.g., NMR, IR for structural confirmation)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical structure elucidation. DFT calculations are widely used to compute NMR and IR spectra that can be directly compared with experimental data to confirm or assign the structure of a molecule like this compound. researchgate.net

For infrared (IR) spectroscopy, quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. After optimizing the molecular geometry, a frequency calculation is performed. The resulting computed vibrational modes are often scaled by an empirical factor to better match experimental spectra. This analysis aids in the assignment of specific absorption bands to the corresponding molecular motions, such as N-H stretches, C=C bending, or aromatic ring vibrations. researchgate.net

In Nuclear Magnetic Resonance (NMR) spectroscopy, DFT methods can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov The process involves calculating the magnetic shielding tensors for the optimized molecular geometry. These theoretical values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield predicted chemical shifts. Comparing these predicted shifts with the experimental NMR spectrum is a powerful method for verifying the correct structure, especially for complex molecules with ambiguous assignments. bohrium.comescholarship.org

The table below shows a representative comparison of experimental and calculated vibrational frequencies for a related indazole derivative, demonstrating the accuracy of such predictions.

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (B3LYP) (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3425 | 3430 | N-H stretching |

| ν(C-H)arom | 3110 | 3105 | Aromatic C-H stretching |

| ν(C=N) | 1630 | 1625 | C=N stretching |

| δ(N-H) | 1580 | 1575 | N-H bending |

This synergy between computational prediction and experimental measurement is invaluable for the unambiguous structural confirmation of this compound and its derivatives. researchgate.net

Biological and Pharmacological Research Applications of 4 Methyl 1h Indazol 3 Amine Derivatives in Vitro Studies

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of 4-methyl-1H-indazol-3-amine derivatives is intricately linked to their chemical structure. Through systematic modifications of the core molecule and analysis of the resulting effects on biological activity, researchers have been able to establish crucial structure-activity relationships (SARs). These studies are fundamental in guiding the design of more potent and selective compounds.

Impact of Substituents on Biological Potency and Selectivity

The type and position of chemical groups (substituents) on the indazole ring system have a profound impact on the antiproliferative activity and selectivity of these derivatives. For instance, substitutions at the C-5 position of the indazole ring have been shown to significantly influence the biological activity of these compounds. nih.gov

A study involving a series of 3,5-disubstituted indazole derivatives revealed that the nature of the substituent on the benzene (B151609) ring at the C-5 position had a marked effect on the antiproliferative activity against the Hep-G2 human hepatoma cell line. The general trend for potency was observed in the following order of substitution: 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy. nih.gov This highlights the importance of fluorine substituents, particularly at the meta position, for enhanced antitumor activity. nih.gov

Furthermore, in a series of piperazine-indazole derivatives, the replacement of a 3-fluorophenyl group at the C-5 position with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group resulted in a 2- to 10-fold decrease in inhibitory activity against the K562 chronic myeloid leukemia cell line. nih.gov This finding is consistent with another series of mercapto-derived compounds, where the presence of a para-fluorine was found to be crucial for antitumor activity. nih.gov

While some derivatives exhibit potent anticancer effects, they may also show toxicity to normal cells. For example, the mercapto acetamide (B32628) derivative 5k demonstrated the most potent inhibitory effect against Hep-G2 cells with an IC50 value of 3.32 µM. However, it also displayed high toxicity to normal HEK-293 cells (IC50 = 12.17 µM), indicating poor selectivity. nih.gov In contrast, the piperazine-indazole derivative 6o showed a promising inhibitory effect against the K562 cell line (IC50 = 5.15 µM) and significantly lower toxicity towards HEK-293 cells (IC50 = 33.2 µM), demonstrating a high degree of selectivity. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 5k | Hep-G2 | 3.32 ± 0.43 | 12.17 ± 2.85 | 3.67 |

| 6o | K562 | 5.15 ± 0.55 | 33.20 ± 3.83 | 6.45 |

Pharmacophore Identification and Molecular Hybridization Strategies

The design of novel this compound derivatives often employs sophisticated strategies such as pharmacophore identification and molecular hybridization. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 1H-indazole-3-amine scaffold itself is considered an effective "hinge-binding fragment," suggesting its crucial role in interacting with target proteins like kinases. nih.gov

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. This approach aims to create hybrid compounds with enhanced affinity, potency, and selectivity, or with a dual mode of action. A series of 3,5-disubstituted indazole derivatives have been constructed using this strategy, leading to the identification of compounds with significant antitumor activity. nih.gov

Preclinical Evaluation of Biological Activities In Vitro

The preclinical assessment of this compound derivatives involves a battery of in vitro assays to determine their biological effects on cancer cells. These studies provide crucial insights into the antiproliferative, cytotoxic, and mechanistic properties of these compounds.

In Vitro Antiproliferative Activity Against Cancer Cell Lines

A primary focus of in vitro research on this compound derivatives is to evaluate their ability to inhibit the proliferation of various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a standard metric used to quantify antiproliferative activity.

Numerous studies have demonstrated the potent inhibitory effects of this compound derivatives on the growth of a panel of human cancer cell lines, including those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov

For instance, a series of mercapto-derived indazole compounds showed significant antitumor activity against Hep-G2 cells, with some compounds exhibiting potency comparable or superior to the standard anticancer drug 5-fluorouracil (B62378) (5-Fu). nih.gov Similarly, a series of piperazine-indazole derivatives displayed notable antiproliferative activity, particularly against K562 cells. nih.gov

| Compound | K562 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | Hep-G2 IC50 (µM) |

|---|---|---|---|---|

| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |

| 5b | 6.97 ± 0.99 | 5.25 ± 0.57 | 11.39 ± 0.98 | 11.45 ± 1.22 |

| 5e | 10.33 ± 0.88 | 6.87 ± 0.76 | 11.12 ± 1.01 | 4.34 ± 0.55 |

| 5j | 7.65 ± 0.83 | 5.11 ± 0.62 | 10.59 ± 0.99 | 3.88 ± 0.49 |

| 5k | 12.17 ± 2.85 | 4.53 ± 0.51 | 7.89 ± 0.81 | 3.32 ± 0.43 |

| Compound | K562 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | Hep-G2 IC50 (µM) |

|---|---|---|---|---|

| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |

| 6o | 5.15 ± 0.55 | 10.11 ± 1.03 | 8.79 ± 0.88 | 9.34 ± 0.95 |

| 6q | 15.43 ± 1.55 | 12.37 ± 1.11 | 10.29 ± 0.97 | 11.88 ± 1.09 |

Beyond inhibiting cell growth, certain this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for the elimination of malignant cells.

The compound 6o , for example, was confirmed to induce apoptosis in K562 cells in a concentration-dependent manner. nih.gov This suggests that the antiproliferative effects of this compound are, at least in part, mediated by the activation of apoptotic pathways.

Furthermore, these derivatives can also interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. This disruption of the cell division process can prevent cancer cells from replicating. Compound 6o was also found to affect the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

Modulation of Cancer Cell Migration and Invasion

Derivatives of this compound have demonstrated potential in modulating the migration and invasion of cancer cells in vitro. One study synthesized a series of indazole derivatives and found that a specific compound, 2f, could disrupt the migration and invasion of 4T1 breast cancer cells. rsc.org This inhibition was associated with a reduction in the expression of matrix metalloproteinase-9 (MMP-9) and an increase in the tissue inhibitor of metalloproteinase 2 (TIMP-2). rsc.org

Effects on Intracellular Signaling Pathways (e.g., Bcl2, p53/MDM2, ROS, MMP/TIMP)

Research into this compound derivatives has revealed their influence on several critical intracellular signaling pathways involved in cancer progression.

One study focusing on a series of novel indazole derivatives identified a compound, 6o, that showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.govnih.gov Further investigation revealed that this compound likely induces apoptosis and affects the cell cycle by inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway. nih.govnih.gov

Another investigation into a different series of indazole derivatives discovered a compound, 2f, with potent growth inhibitory activity against several cancer cell lines. rsc.org This compound was found to promote apoptosis in 4T1 breast cancer cells, a process linked to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. rsc.org Furthermore, compound 2f was observed to increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential in these cells. rsc.org The study also noted that treatment with 2f led to a reduction in matrix metalloproteinase-9 (MMP-9) and an increase in the tissue inhibitor of metalloproteinase 2 (TIMP-2), suggesting an impact on the cellular machinery related to invasion and metastasis. rsc.org

Table 1: Effects of this compound Derivatives on Intracellular Signaling Pathways

| Compound | Cell Line | Pathway/Target | Observed Effect |

|---|---|---|---|

| 6o | K562 | Bcl2 family, p53/MDM2 | Inhibition, leading to apoptosis and cell cycle effects nih.govnih.gov |

| 2f | 4T1 | Bcl-2 | Downregulation rsc.org |

| 2f | 4T1 | Bax | Upregulation rsc.org |

| 2f | 4T1 | ROS | Increased levels rsc.org |

| 2f | 4T1 | MMP-9 | Reduction rsc.org |

| 2f | 4T1 | TIMP-2 | Increase rsc.org |

Enzyme Inhibition Studies and Target Identification

Derivatives of this compound have been the subject of numerous studies to identify their specific molecular targets, with a significant focus on enzyme inhibition.

Tyrosine Kinase Inhibition (e.g., Fibroblast Growth Factor Receptor (FGFR), Bcr-Abl, Vascular Endothelial Growth Factor Receptor (VEGFR-2))

The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. nih.gov This has prompted research into its derivatives as potential tyrosine kinase inhibitors.

One study designed and synthesized three novel series of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, with one series bearing an indazole scaffold. nih.gov Through optimization, an indazole derivative, 9u, was identified as a highly potent FGFR1 inhibitor with an IC50 value of 3.3 nM in enzyme assays and 468.2 nM in cellular assays. nih.gov Another study also synthesized a novel series of compounds and identified several potent FGFR1 inhibitors, with compounds 9a, 9b, 9c, and 7b showing IC50 values of 5.7, 3.3, 4.1, and 3.1 µM, respectively. pensoft.net

The Bcr-Abl tyrosine kinase, a hallmark of chronic myeloid leukemia, has also been a target. The first-generation inhibitor, imatinib, has seen great clinical success, but resistance remains an issue. mdpi.com This has driven the development of new inhibitors, including those based on the indazole scaffold.

Furthermore, dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) have been explored. ijcce.ac.ir

Table 2: Tyrosine Kinase Inhibition by this compound Derivatives

| Derivative | Target Kinase | IC50 (Enzyme Assay) | IC50 (Cellular Assay) |

|---|---|---|---|

| 9u | FGFR1 | 3.3 nM nih.gov | 468.2 nM nih.gov |

| 9a | FGFR1 | 5.7 µM pensoft.net | Not Reported |

| 9b | FGFR1 | 3.3 µM pensoft.net | Not Reported |

| 9c | FGFR1 | 4.1 µM pensoft.net | Not Reported |

| 7b | FGFR1 | 3.1 µM pensoft.net | Not Reported |

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment, making it an attractive target for cancer immunotherapy. nih.gov Several small-molecule inhibitors of IDO1 have been developed, with some containing an indazole core. nih.gov The development of these inhibitors is aimed at overcoming the immune tolerance that allows tumor cells to evade immune surveillance. researchgate.net

Pan-Pim Kinase Inhibition

The Pim kinases are a family of serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis, making them an attractive target for cancer therapy. nih.gov Research efforts have been directed towards developing potent, pan-Pim inhibitors. One such effort described the development of 3-(pyrazin-2-yl)-1H-indazoles, which have shown promise as pan-Pim kinase inhibitors. nih.govresearchgate.net

Evaluation of Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial potential. The rise of antimicrobial drug resistance has spurred the search for new therapeutic agents. mersin.edu.tr

One study designed and synthesized a series of new 4-methylthiazole-(benz)azole derivatives and tested their antimicrobial activity against various bacterial and fungal strains. mersin.edu.tr The antibacterial effects of these compounds were found to be valuable. mersin.edu.tr Another study evaluated the antibacterial activity of novel 3-methyl-1H-indazole derivatives against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Escherichia coli. researchgate.net

Investigation of Other Biological Activities (e.g., Anti-inflammatory, Anti-diabetes)

Derivatives of the indazole scaffold have garnered significant attention for their diverse biological activities, including potential applications as anti-inflammatory and anti-diabetic agents. nih.govnih.gov In vitro studies are crucial for the initial screening and mechanistic understanding of these properties.

Anti-inflammatory Activity: Research into indazole derivatives has revealed notable anti-inflammatory potential. nih.gov Studies have shown that these compounds can exert their effects through mechanisms involving the inhibition of key inflammatory mediators. nih.govresearchgate.net In vitro assays have demonstrated that certain indazole compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. nih.govresearchgate.net Furthermore, their activity is linked to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). researchgate.net The anti-inflammatory action may also be attributed to the scavenging of free radicals, which contributes to the inflammatory process. nih.govresearchgate.net

Anti-diabetic Activity: The exploration of indazole derivatives has extended to metabolic disorders, particularly diabetes. nih.gov A key strategy in managing hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govnih.gov Delaying carbohydrate digestion can help manage postprandial blood glucose levels.

In this context, a series of indazole-based thiadiazole hybrid derivatives, synthesized from a related compound, 5-methyl-1H-indazole-3-carboxylic acid, were evaluated for their in-vitro α-glucosidase inhibitory potential. nih.gov Several of these derivatives demonstrated significant inhibitory activity, with some showing potency greater than the standard reference drug, acarbose. nih.gov The inhibitory potential was found to be influenced by the nature and position of substituents on the hybrid scaffold. nih.gov

Below is a summary of the α-glucosidase inhibitory activity for selected indazole-based thiadiazole derivatives.

| Compound Derivative | Description | IC₅₀ Value (µM) | Reference Drug (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| Derivative 1 | Indazole-thiadiazole hybrid | Potent Inhibitor | Standard Reference |

| Derivative 3 | Indazole-thiadiazole hybrid | Potent Inhibitor | |

| Derivative 5 | Indazole-thiadiazole hybrid | Potent Inhibitor | |

| Derivative 8 | Indazole-thiadiazole hybrid | Potent Inhibitor |

Note: Specific IC₅₀ values for each derivative were noted as demonstrating remarkable inhibitory activity in the referenced study. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique widely used to predict the binding modes and affinities of small molecules within the active site of a target protein. nih.gov This in silico approach is instrumental in understanding the structure-activity relationships of novel compounds and guiding the design of more potent derivatives. For derivatives of this compound, docking studies provide critical insights into their interactions with key biological targets, such as enzymes involved in inflammation or diabetes. nih.govrsc.org

Molecular docking simulations elucidate how a ligand, such as an indazole derivative, orients itself within the binding pocket of a target enzyme to form a stable complex. nih.gov The analysis reveals the most favorable conformation of the ligand and its spatial relationship with the surrounding amino acid residues. pnrjournal.com

For potential anti-diabetic agents, docking studies have been performed on enzymes like α-amylase. nih.gov These studies show how indazole-related scaffolds can effectively fit into the active site of the enzyme. The binding mode analysis for potent inhibitors often reveals that the molecule occupies the catalytic pocket, thereby preventing the natural substrate from binding and being processed. For instance, in studies of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase, the most potent compounds were observed to deeply penetrate the active site, establishing multiple points of contact that stabilize the ligand-protein complex. nih.gov

The stability of the ligand-protein complex is determined by various non-covalent interactions between the ligand and the amino acid residues in the enzyme's active site. Molecular docking identifies these crucial interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and arene-cation interactions. nih.govsemanticscholar.org

In the context of anti-diabetic activity, docking studies of novel inhibitors with α-amylase have identified several key amino acid residues that are critical for binding. nih.gov For example, interactions with residues such as Tryptophan (Trp) 59, Tyrosine (Tyr) 62, Glutamine (Gln) 63, Histidine (His) 101, Leucine (Leu) 162, Aspartic acid (Asp) 197, and Histidine (His) 299 have been shown to be important for the inhibitory activity of certain heterocyclic compounds. nih.gov The identification of these interactions is fundamental for optimizing the chemical structure of the lead compound to enhance its binding affinity and, consequently, its biological activity.

The table below summarizes key amino acid interactions observed in a molecular docking study of a potent thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivative (Compound 4e) with the α-amylase enzyme, illustrating the types of interactions that are analyzed. nih.gov

| Interacting Amino Acid Residue | Type of Interaction |

|---|---|

| Trp59 | Hydrophobic |

| Tyr62 | Hydrogen Bond / Hydrophobic |

| Gln63 | Hydrogen Bond |

| His101 | Hydrophobic |

| Leu162 | Hydrophobic |

| Asp197 | Hydrogen Bond |

| His299 | Hydrophobic |

| Asp300 | Hydrogen Bond |

Future Perspectives and Research Directions for 4 Methyl 1h Indazol 3 Amine

Development of Novel and Efficient Synthetic Methodologies

While general methods for the synthesis of 3-aminoindazoles are established, future research should focus on developing methodologies specifically optimized for 4-methyl-1H-indazol-3-amine and its derivatives that are not only efficient and high-yielding but also environmentally sustainable.

Key research objectives should include:

Green Chemistry Approaches: Exploration of greener synthetic routes that minimize the use of hazardous reagents and solvents is crucial. This could involve employing natural catalysts, such as lemon peel powder, or using eco-friendly solvents like ethanol-water mixtures under ultrasound irradiation. benthamdirect.com The development of one-pot, multi-component reactions would further enhance the environmental credentials and operational simplicity of the synthesis. researchgate.net

Catalytic System Refinement: Investigating novel transition-metal catalysts (e.g., copper, palladium) or metal-free catalytic systems could lead to milder reaction conditions, improved yields, and better regioselectivity. researchgate.netrsc.org For instance, copper-catalyzed cascade reactions of 2-halobenzonitriles with hydrazines have shown promise for preparing substituted 3-aminoindazoles and could be adapted for this specific compound. researchgate.net

Flow Chemistry Implementation: The adoption of flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility for the synthesis of indazoles. researchgate.net Developing a continuous-flow process for this compound would enable the rapid and safe on-demand production of multi-gram quantities, facilitating extensive preclinical evaluation.

Exploration of Undiscovered Chemical Transformations and Derivatization Pathways

The reactivity of the this compound scaffold is ripe for exploration. A systematic investigation into its chemical behavior will unveil novel derivatization pathways, providing access to a diverse library of analogues for biological screening.

Future research should focus on:

Functionalization of the Amino Group: The 3-amino group is a key handle for derivatization. Future work should explore a wide range of reactions beyond simple acylation, such as sulfonylation, urea/thiourea formation, and reductive amination, to introduce diverse functionalities. These modifications can significantly impact the compound's physicochemical properties and biological activity.

Reactions at the Indazole Core: Exploring reactions that modify the bicyclic core, such as electrophilic aromatic substitution (halogenation, nitration) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at other positions, is essential. nih.govnih.gov The influence of the existing methyl and amino groups on the regioselectivity of these reactions will be a key area of investigation.

Novel Annulation and Ring-Opening Reactions: Recent studies have shown that 3-aminoindazoles can undergo unique transformations like [3+3] annulation reactions to form fused tricyclic systems (pyrimido[1,2-b]indazoles) or oxidant-controlled ring-opening via C-N bond activation. rsc.orgresearchgate.net Applying these advanced synthetic strategies to this compound could yield novel heterocyclic systems with unexplored biological profiles. Furthermore, copper-catalyzed denitrogenative transformations, where the 3-aminoindazole acts as a radical precursor, open up unprecedented avenues for creating complex molecular architectures. researchgate.netnih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, thereby accelerating the drug discovery process.

Key areas for computational investigation include:

Mechanistic Studies of Synthesis: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of existing and newly developed synthetic reactions. nih.govnih.gov This understanding can help in optimizing reaction conditions to improve yields and minimize by-products.

Reactivity Prediction: Computational models can predict sites of electrophilic and nucleophilic attack on the this compound scaffold. Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, guiding derivatization strategies. nih.gov

Structure-Property Relationships: In silico methods can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for virtual libraries of this compound derivatives. biotech-asia.org This allows for the early-stage filtering of compounds with potentially poor pharmacokinetic profiles, focusing synthetic efforts on the most promising candidates.

Molecular Docking: To guide the design of targeted therapies, molecular docking simulations can predict the binding modes of this compound and its analogues within the active sites of various biological targets. nih.govbiotech-asia.orgresearchgate.net

Identification of New Biological Targets and Therapeutic Applications in Preclinical Research

The indazole scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. ingentaconnect.comresearchgate.netrsc.org A broad, systematic screening of this compound and its derivatives is warranted to identify novel biological targets and potential therapeutic applications.

Future preclinical research should involve:

Kinase Inhibitor Screening: Given that many indazole-based drugs target protein kinases, derivatives of this compound should be screened against a wide panel of kinases implicated in cancer and inflammatory diseases. rsc.orgrsc.org This includes, but is not limited to, receptor tyrosine kinases like FGFR, PDGFR, and VEGFR, as well as intracellular kinases such as ERK, ROCK-II, and Aurora kinases. rsc.orgnih.govnih.gov

Exploring Non-Kinase Targets: The therapeutic potential of indazoles extends beyond kinase inhibition. nih.gov Screening against other important drug targets, such as indoleamine 2,3-dioxygenase 1 (IDO1), Janus kinase (JAK), and members of the Bcl-2 family, could reveal novel mechanisms of action. nih.govnih.gov

Phenotypic Screening: Unbiased phenotypic screening using various human cancer cell lines can identify potent anti-proliferative activity without a preconceived target. nih.govnih.gov Follow-up mechanistic studies can then deconvolve the molecular target responsible for the observed cellular effects.

The table below summarizes the activity of various indazole derivatives against different biological targets, highlighting the potential areas for investigating this compound.

| Indazole Derivative Class | Biological Target | Reported Activity (IC₅₀) | Potential Therapeutic Area |

| 1H-Indazole Amides | ERK1/2 | 9.3 nM - 25.8 nM nih.gov | Cancer |

| 3-Amino-5-substituted Indazoles | ALK | 12 nM nih.gov | Cancer |

| 1H-Indazol-3-amine Derivatives | FGFR1 | < 4.1 nM nih.gov | Cancer |

| 3-Aminoindazole Derivatives | FGFR4 | Nanomolar activity nih.gov | Hepatocellular Carcinoma |

| Indazole Piperazine Analogs | ROCK-II | 13 nM - 100 nM nih.gov | Glaucoma, Spinal Cord Injury |

| 3-Substituted 1H-Indazoles | IDO1 | 720 nM - 770 nM nih.gov | Cancer (Immunotherapy) |

This table is for illustrative purposes and shows the potential of the broader indazole class.

Design and Synthesis of Highly Selective and Potent this compound Analogues

Guided by findings from biological screening and computational modeling, the next critical step is the rational design and synthesis of analogues with enhanced potency and selectivity for specific biological targets.

Future efforts in this area should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic SAR investigation is fundamental. This involves synthesizing series of analogues where specific parts of the molecule are modified—such as the substituents on the phenyl ring, groups attached to the 3-amino position, and modifications at the N1 position of the indazole—and evaluating their biological activity. nih.govacs.org This iterative process helps to identify the key structural features required for potent and selective target engagement.

Target-Specific Optimization: For promising hits against a particular target (e.g., a specific kinase), structure-based drug design can be employed. Using X-ray co-crystal structures or homology models, analogues can be designed to form optimal interactions with the target's active site, thereby improving potency and selectivity over other related targets. nih.gov

Improving Pharmacokinetic Properties: Medicinal chemistry efforts must also focus on optimizing the ADMET properties of lead compounds. This may involve introducing polar groups to improve solubility, modifying metabolic soft spots to increase stability, or fine-tuning lipophilicity to enhance cell permeability and oral bioavailability. nih.gov

By pursuing these integrated research directions, the scientific community can systematically unlock the therapeutic potential of this compound, paving the way for the development of novel and effective therapeutic agents for a range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-1H-indazol-3-amine, and what key reaction conditions influence yield?

- Methodology : A common approach involves condensation reactions using hydrazine derivatives with appropriately substituted precursors. For example, copper-catalyzed coupling reactions (e.g., using copper(I) bromide and cesium carbonate) under reflux in polar solvents like dimethyl sulfoxide (DMSO) can yield indazole derivatives. Purification often employs chromatography (e.g., ethyl acetate/hexane gradients) . Alternative methods include refluxing precursors with hydrazine salts in alcohols (C1–C3), followed by acid-base workup .

- Key considerations : Reaction temperature (35–100°C), catalyst selection, and stoichiometric ratios of amines/hydrazines significantly affect yield. For instance, deviations in cyclopropanamine stoichiometry reduced yields to ~17% in one protocol .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substituent positions and amine proton environments. For example, methyl groups at position 4 typically resonate at δ 2.1–2.5 ppm in H NMR .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in bond lengths/angles. SHELX is robust for high-resolution or twinned data, even in macromolecular contexts .

- HRMS : High-resolution mass spectrometry (e.g., ESI) confirms molecular weight (e.g., [M+H]+ = 148.1 g/mol for this compound) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DMSO, acetic acid) .

- Waste disposal : Segregate halogenated solvents (e.g., dichloromethane) and acidic byproducts for professional hazardous waste management .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to address low yields in cross-coupling reactions?

- Methodology :

- Catalyst screening : Test palladium/copper catalysts (e.g., PdCl, CuI) for Buchwald-Hartwig amination or Ullmann coupling.

- Solvent optimization : Replace DMSO with DMA (dimethylacetamide) or DMF to enhance solubility of aromatic intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hours to 2–4 hours) while maintaining yield .

- Data analysis : Compare yields across conditions using DOE (Design of Experiments) to identify critical variables .

Q. How should conflicting crystallographic data on indazole derivatives be resolved?

- Case study : Discrepancies in bond angles/positions may arise from twinning or poor diffraction.

- Methodology :

- SHELXD/SHELXE : Use these programs for phase refinement in challenging datasets. SHELX’s robustness with high-resolution data helps resolve ambiguities .

- DFT calculations : Validate experimental bond lengths with computational models (e.g., Gaussian) to identify outliers .

Q. What pharmacological screening strategies are appropriate for evaluating this compound’s bioactivity?

- Methodology :